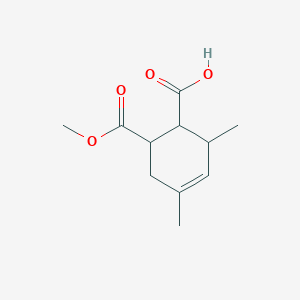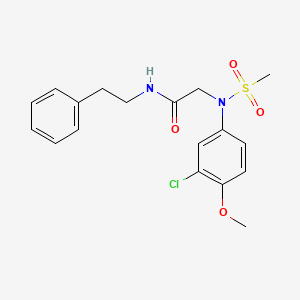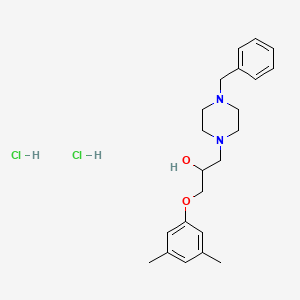
6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C11H16O4 It is characterized by a cyclohexene ring substituted with methoxycarbonyl and carboxylic acid groups, along with two methyl groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The methoxycarbonyl and carboxylic acid groups can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carbaldehyde
- 6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-ol
Uniqueness
6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
6-methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-6-4-7(2)9(10(12)13)8(5-6)11(14)15-3/h4,7-9H,5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSSUKMQLDUVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CC(C1C(=O)O)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4923025.png)
![4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrobromide](/img/structure/B4923032.png)
![3'-(methylthio)-5-nitro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4923045.png)
![2-(2,3-dichlorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B4923059.png)
![1-[2-[5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one](/img/structure/B4923062.png)
![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol](/img/structure/B4923069.png)
![5-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4923070.png)

![1-(5-ethyl-2-furyl)-N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}methanamine](/img/structure/B4923085.png)
![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B4923105.png)

![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-3-methyl-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4923116.png)
![N-(4-bromo-3-methylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4923124.png)
![2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B4923133.png)
